N-Trityl Histamine Oxalate
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Overview
Description
N-Trityl Histamine Oxalate is a chemical compound that features a trityl-protected imidazole ring attached to an ethylamine group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Histamine Oxalate typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the ethylamine moiety. One common method involves the reaction of 1H-imidazole-4-acetic acid with triphenylmethyl chloride to form the trityl-protected intermediate. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-Trityl Histamine Oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole products.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other strong acids to remove the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
N-Trityl Histamine Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Trityl Histamine Oxalate involves its interaction with molecular targets such as enzymes and receptors. The trityl group provides steric protection, allowing the imidazole ring to interact selectively with specific targets. This selective interaction can modulate biological pathways and processes, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Trityl-1H-imidazol-4-yl)ethanol
- 1-(1-Trityl-1H-imidazol-4-yl)ethanone
- 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Uniqueness
N-Trityl Histamine Oxalate is unique due to its combination of a trityl-protected imidazole ring and an ethylamine group. This structure provides both stability and reactivity, making it a versatile compound for various applications. The presence of the oxalate counterion further enhances its solubility and stability in different solvents .
Properties
IUPAC Name |
oxalic acid;2-(1-tritylimidazol-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3.C2H2O4/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;3-1(4)2(5)6/h1-15,18-19H,16-17,25H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLUTZXFKUCYGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703297 |
Source
|
Record name | Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-12-9 |
Source
|
Record name | 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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